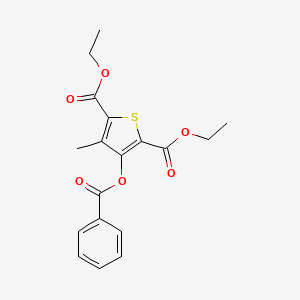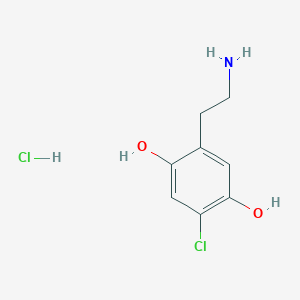![molecular formula C11H13Cl3O4 B14382456 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 90125-46-5](/img/structure/B14382456.png)
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring and a trichloroacetyl group
Vorbereitungsmethoden
The synthesis of 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with trichloroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state, such as a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroacetyl group, replacing one or more chlorine atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate biochemical pathways and cellular processes, making the compound valuable in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate include:
Cyclohex-3-ene-1-carboxylic acid: Lacks the trichloroacetyl group, making it less reactive.
Ethyl 3-cyclohexenecarboxylate: Similar structure but with an ethyl ester group instead of the trichloroacetyl group.
Hagemann’s ester: Another cyclohexene derivative with different functional groups
Eigenschaften
CAS-Nummer |
90125-46-5 |
|---|---|
Molekularformel |
C11H13Cl3O4 |
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
2-(2,2,2-trichloroacetyl)oxyethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H13Cl3O4/c12-11(13,14)10(16)18-7-6-17-9(15)8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
InChI-Schlüssel |
KNACDGXAKBDCCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C(=O)OCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)

![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)

![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)
![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)


![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)

![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
